4-Ethylpyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

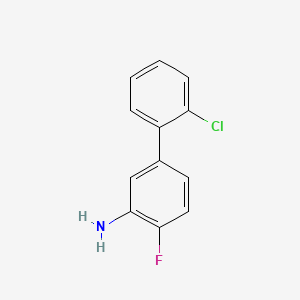

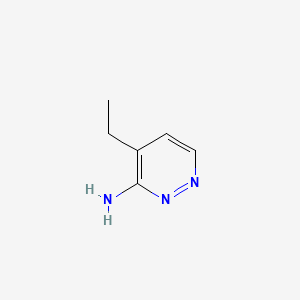

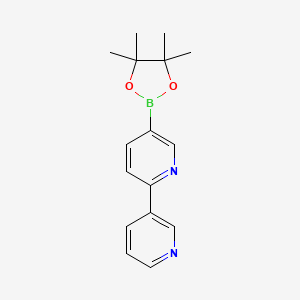

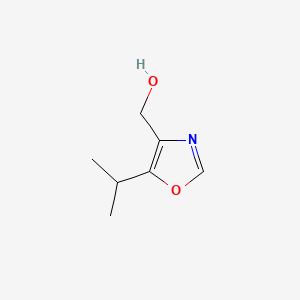

“4-Ethylpyridazin-3-amine” is a chemical compound with the molecular formula C6H9N3. It has an average mass of 123.156 Da and a monoisotopic mass of 123.079643 Da .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as “4-Ethylpyridazin-3-amine”, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Ethylpyridazin-3-amine” were not found in the retrieved sources, pyridazine derivatives in general have been studied extensively. They are known to undergo a variety of chemical reactions, often involving changes to the substituents at various positions on the heterocyclic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethylpyridazin-3-amine” include its molecular formula C6H9N3, average mass 123.156 Da, and monoisotopic mass 123.079643 Da . Detailed information about its melting point, boiling point, density, and other physical and chemical properties was not found in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: c-Met Inhibition

4-Ethylpyridazin-3-amine derivatives have been reported to exhibit potent inhibition of the c-Met protein kinase, which is crucial in cancer biology as it plays a role in cell growth and differentiation. The compound’s structural analogs have been used in clinical candidates like Savolitinib, which targets c-Met for therapeutic intervention in cancer treatment .

Neuropharmacology: GABA A Modulation

In neuropharmacology, certain derivatives of 4-Ethylpyridazin-3-amine have shown activity as GABA A allosteric modulators. This application is significant in the development of treatments for neurological disorders, as GABA A receptors are involved in mediating inhibitory neurotransmission in the brain .

Polymer Chemistry: Solar Cell Components

The structural units of 4-Ethylpyridazin-3-amine have been incorporated into polymers that are utilized in solar cells. These polymers contribute to the efficiency and stability of solar cells, making them a valuable component in renewable energy technologies .

Fluorescent Probes

Researchers have utilized 4-Ethylpyridazin-3-amine derivatives as fluorescent probes due to their unique photophysical properties. These probes are used in bioimaging and diagnostics to detect and visualize biological molecules or processes .

Antibacterial Agents

A series of novel derivatives of 4-Ethylpyridazin-3-amine have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, with potential as new antimicrobial agents .

Enzyme Inhibition: BACE-1 Inhibitors

Derivatives of 4-Ethylpyridazin-3-amine have demonstrated inhibition of β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides implicated in Alzheimer’s disease. This application is particularly relevant for the development of Alzheimer’s therapeutics .

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds, which are foundational structures in many drugs and physiologically active molecules. Its versatility in synthetic routes makes it a valuable starting material in medicinal chemistry .

Antimicrobial Spectrum Enhancement

In the quest to develop compounds with a broader antimicrobial spectrum and increased activity, 4-Ethylpyridazin-3-amine derivatives are being investigated. They are part of the ongoing research to overcome microbial resistance and toxicity issues associated with current antimicrobial agents .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJICSHBUIEYOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716981 |

Source

|

| Record name | 4-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314931-11-7 |

Source

|

| Record name | 4-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)

![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)